
3-Methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
3-Methyl-1,2,3,4-tetrahydro-isoquinoline is a heterocyclic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a tetrahydroisoquinoline core structure with a methyl group attached to the third carbon atom. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,4-tetrahydro-isoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂) .
Industrial Production Methods
Industrial production of 3-Methyl-1,2,3,4-tetrahydro-isoquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production. Multicomponent reactions (MCRs) have also been explored for the synthesis of tetrahydroisoquinoline derivatives, offering advantages in terms of atom economy and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
Scientific Research Applications
Pharmaceutical Applications
Antidepressant Activity
3-Methyl-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential antidepressant effects. Research indicates that it acts as a reversible inhibitor of monoamine oxidase A and B (MAO A/B), enzymes responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting these enzymes, 3-MeTIQ may increase the levels of mood-regulating chemicals in the brain, thus producing antidepressant-like effects comparable to conventional antidepressants like imipramine .
Neuroprotective Properties
Studies suggest that 3-MeTIQ exhibits neuroprotective properties by protecting nerve cells from oxidative stress-induced damage. This characteristic is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. The compound's ability to mitigate oxidative stress may contribute to its potential therapeutic benefits in preventing or slowing disease progression .
Pain Management
Research has also indicated that 3-MeTIQ can serve as an effective analgesic. It has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), which is involved in the synthesis of norepinephrine. This inhibition can lead to reduced pain perception and may offer therapeutic avenues for managing various pain conditions .
Mechanistic Insights
The mechanism of action for 3-MeTIQ involves several biological targets:
- Monoamine Oxidase Inhibition : By inhibiting MAO A/B, 3-MeTIQ increases neurotransmitter availability.
- Oxidative Stress Reduction : The compound protects neurons from oxidative damage, which is crucial in neurodegenerative disorders .
- PNMT Inhibition : This action contributes to its analgesic effects and impacts norepinephrine levels in the brain .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1,2,3,4-Tetrahydroisoquinoline | Parent compound without methyl group | Lacks the methyl group at C-3 |
1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at C-1 | Different pharmacological profile |
N-Benzyl-1,2,3,4-tetrahydroisoquinoline | Benzyl group attached to nitrogen | Increased lipophilicity affecting bioavailability |
The methyl group at C-3 significantly influences the biological activity and chemical reactivity of 3-MeTIQ compared to its analogs. This distinct substitution pattern enhances interactions with molecular targets and contributes to its pharmacological profile .
Case Studies
Several case studies highlight the applications of this compound:
- Antidepressant Studies : Animal models have demonstrated that administration of 3-MeTIQ results in significant reductions in depressive-like behaviors comparable to established antidepressants.
- Neuroprotection Research : In vitro studies show that 3-MeTIQ protects neuronal cells from oxidative stress-induced apoptosis, suggesting its potential role in neuroprotection against diseases like Parkinson's .
- Pain Management Trials : Clinical observations indicate that patients receiving treatments involving 3-MeTIQ report lower pain levels and improved quality of life due to its analgesic properties .
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate neurotransmitter function and prevent neurotoxicity related to monoamine oxidase (MAO) activity in the brain . The compound’s neuroprotective effects are attributed to its ability to antagonize the effects of neurotoxins and regulate dopaminergic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methyl group.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a methyl group at the first carbon atom.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group attached to the nitrogen atom.
Uniqueness
3-Methyl-1,2,3,4-tetrahydro-isoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl group at the third carbon atom influences its interaction with molecular targets and its overall pharmacological profile .
Biological Activity
3-Methyl-1,2,3,4-tetrahydroisoquinoline (3-MeTIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of 3-MeTIQ, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
3-MeTIQ is characterized by its bicyclic structure, which consists of a fused benzene ring and a nitrogen-containing ring. The presence of the methyl group at the 3rd position contributes to its unique properties and biological interactions. The molecular formula of 3-MeTIQ is , with a molar mass of approximately 149.22 g/mol.
Pharmacological Activities
1. Neuroprotective Effects
Research has shown that 3-MeTIQ exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, it has been demonstrated to inhibit dopaminergic neurotoxicity induced by compounds such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is commonly used to model Parkinson's disease. Studies indicate that 3-MeTIQ can ameliorate symptoms associated with parkinsonism by modulating neurotransmitter levels in the brain .
2. Antinociceptive Activity
In animal models, 3-MeTIQ has shown significant antinociceptive effects. A study demonstrated that acute administration of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), an analog of 3-MeTIQ, effectively reversed diabetic neuropathic pain and restored altered serotonin and dopamine levels in the brain . This suggests that 3-MeTIQ may have potential therapeutic applications for managing neuropathic pain.
3. Cytotoxicity
The cytotoxic effects of 3-MeTIQ derivatives have been explored in various cancer cell lines. A quantitative structure-activity relationship (QSAR) analysis indicated that the cytotoxicity of tetrahydroisoquinoline derivatives depends on their molecular size and hydrophobicity . This finding highlights the importance of structural modifications in enhancing the biological efficacy of these compounds.
Structure-Activity Relationships (SAR)
The biological activity of tetrahydroisoquinoline derivatives is closely related to their structural features. Modifications at specific positions on the isoquinoline scaffold can significantly influence their pharmacological properties:
Modification | Effect on Activity |
---|---|
Methyl group at C-3 | Enhances neuroprotective activity |
Halogen substitutions | Can increase cytotoxicity against cancer cells |
Hydroxyl groups | May improve solubility and bioavailability |
These insights into SAR are crucial for guiding future drug design efforts aimed at developing novel therapeutic agents based on the tetrahydroisoquinoline framework.
Case Studies
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study involving mice treated with MPTP revealed that administration of 1-MeTIQ resulted in reduced bradykinesia and improved motor function. The compound was found to enhance dopaminergic signaling pathways and protect against neuronal damage .
Case Study 2: Diabetic Neuropathic Pain
In another study focusing on diabetic neuropathy, treatment with 1-MeTIQ significantly alleviated mechanical allodynia and thermal hyperalgesia in streptozotocin-induced diabetic mice. The results suggest that this compound may serve as a potential therapeutic agent for managing diabetic neuropathic pain through modulation of the central monoaminergic system .
Properties
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,8,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKQPSAKUNXFHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874097 | |
Record name | ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-3-METHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29726-60-1 | |
Record name | 3-Methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029726601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-3-METHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.